3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol
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Overview
Description
3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole ring fused with a cyclohexyl group and a propanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Propanol Side Chain Addition: The propanol side chain can be added via a nucleophilic substitution reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Biological Studies: It can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The cyclohexyl group and propanol side chain can modulate the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol
- 3-(1H-benzimidazol-1-yl)propan-1-amine
Uniqueness
3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and membrane permeability. This can lead to improved pharmacokinetic properties and increased biological activity compared to similar compounds without the cyclohexyl group.
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-(1-cyclohexylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C16H22N2O/c19-12-6-11-16-17-14-9-4-5-10-15(14)18(16)13-7-2-1-3-8-13/h4-5,9-10,13,19H,1-3,6-8,11-12H2 |
InChI Key |
NBYMMFINPPHZDT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCCO |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCCO |
Origin of Product |
United States |
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